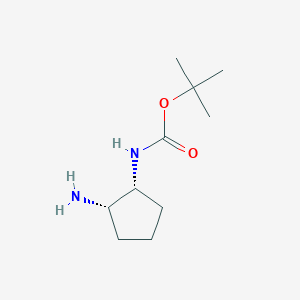

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Descripción

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 721395-15-9) is a chiral carbamate-protected amine with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its stereochemistry, defined by the (1R,2S) configuration, renders it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications such as peptide modifications and bioactive molecule development . The compound’s Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses . Safety data indicate a GHS07 hazard classification (H319: causes serious eye irritation), necessitating proper handling in laboratory settings .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593817 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721395-15-9, 365996-19-6 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

- Molecular Formula: C₁₀H₂₀N₂O₂

- Molecular Weight: 200.28 g/mol

- CAS Number: 1016971-66-6

Synthesis

The synthesis of this compound typically involves:

- Formation of the Carbamate: The reaction of an amine with a carbonyl compound in the presence of a tert-butyl protecting group.

- Purification: The product is purified through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development.

The compound may function as an inhibitor or modulator of specific enzymes involved in disease processes. Its stereochemistry allows for selective interactions with biological targets, enhancing its therapeutic potential.

Case Studies and Applications

- Asymmetric Catalysis : The compound is utilized as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .

- Enzyme Inhibition : Studies have shown that derivatives of carbamates can inhibit enzymes related to cancer and other diseases. For example, similar compounds have been investigated for their ability to inhibit Bruton's tyrosine kinase (BTK), which is implicated in various cancers .

Data Table: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| This compound | 1016971-66-6 | 1.00 | Specific stereochemistry for targeted activity |

| tert-Butyl (2-aminocyclopentyl)carbamate | 1193388-07-6 | 1.00 | Lacks stereochemistry specificity |

| (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane | 721395-15-9 | 1.00 | Contains an additional Boc group |

| tert-Butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | 0.98 | Features a cyclohexane ring instead |

Research Findings

Recent studies have highlighted the importance of carbamates like this compound in drug discovery:

- Inhibitory Effects : Compounds with similar structures have shown efficacy in inhibiting key enzymes involved in metabolic pathways related to cancer and inflammation .

- Chiral Ligands : The use of this compound as a chiral ligand has been pivotal in synthesizing complex organic molecules that require high specificity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate has been explored for its potential therapeutic applications:

- Drug Development : It serves as a precursor in the synthesis of various drug candidates targeting specific receptors and enzymes. For instance, it has been investigated for its role in modulating the orexin receptor pathways, which are implicated in sleep regulation and appetite control .

- Biological Activity : The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing treatments for conditions such as obesity and sleep disorders.

Organic Synthesis

The compound is utilized as a versatile building block in organic chemistry:

- Protecting Group : It acts as a protecting group for amines during multi-step syntheses, allowing for the selective functionalization of other reactive sites without interference from the amino group .

- Synthesis of Complex Molecules : Its unique structure facilitates the synthesis of more complex molecules, including biologically active compounds and specialty chemicals.

Industrial Applications

In industry, this compound finds applications in:

- Specialty Chemicals Production : It is used in the synthesis of polymers and other advanced materials due to its chemical stability and reactivity .

Case Study 1: Orexin Receptor Modulation

Research has shown that derivatives of this compound can effectively modulate orexin receptors. A study demonstrated that these compounds could influence sleep patterns in animal models, suggesting potential applications in treating sleep disorders .

Case Study 2: Synthesis of Bioactive Molecules

A series of experiments highlighted the use of this compound in synthesizing novel compounds with anti-inflammatory properties. The compound served as an intermediate, leading to the successful development of several new drug candidates .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate become evident when compared to analogous carbamate-protected amines. Key differentiating factors include ring size, substituents, stereochemistry, and reactivity profiles. Below is a detailed analysis:

Structural Isomers and Stereochemical Variants

- tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4): This stereoisomer differs in the spatial arrangement of the amino and carbamate groups on the cyclopentane ring.

- rel-tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 494209-36-8): A racemic mixture of the target compound, this variant lacks enantiomeric purity, limiting its utility in applications requiring stereochemical precision .

Ring Size and Functional Group Modifications

- tert-Butyl (trans-2-aminocyclohexyl)carbamate (CAS 184954-75-4): Replacing the cyclopentane ring with a cyclohexane ring increases steric bulk and lipophilicity.

- tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS 168960-18-7) :

The introduction of a hydroxymethyl group and a cyclopentene double bond enhances polarity and reactivity, making this compound suitable for click chemistry or conjugation strategies .

Functional Group Replacements

- tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) :

Substituting the amine with a ketone group transforms the molecule into a carbonyl-containing derivative. This modification enables participation in nucleophilic additions or condensations, diverging from the amine’s nucleophilic character in the target compound . - tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0): The additional aminomethyl group on the cyclohexane ring introduces a secondary amine site, expanding its utility in multi-functional ligand design or crosslinking reactions .

Comparative Data Table

Métodos De Preparación

tert-Butyl Chloroformate-Mediated Protection

This method involves reacting (1R,2S)-2-aminocyclopentane with tert-butyl chloroformate in the presence of a base such as triethylamine (Et₃N). The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions like over-alkylation. The stoichiometric ratio of 1:1.2 (amine:chloroformate) ensures >85% conversion, with purification via column chromatography yielding 70–75% isolated product. Key advantages include scalability and compatibility with moisture-sensitive substrates.

Di-tert-butyl Dicarbonate ((Boc)₂O) Approach

An alternative employs (Boc)₂O in a acetone/water solvent system with Et₃N as a catalyst. This method avoids the use of highly reactive chloroformates, reducing byproduct formation. Yields of 78–82% are achieved after recrystallization from ethyl acetate/hexane. However, extended reaction times (12–16 hours) and higher reagent costs limit its industrial adoption compared to the chloroformate method.

Stepwise Synthesis from Chiral Cyclopentane Precursors

Resolution of Racemic Cyclopentylamine

The synthesis begins with resolving racemic 2-aminocyclopentane using chiral resolving agents like tartaric acid. Following resolution, the (1R,2S)-enantiomer is isolated via fractional crystallization. Boc protection is then applied to the purified amine, as described in Section 1. While effective, this method suffers from low enantiomeric excess (80–85%) and requires multiple purification steps.

Asymmetric Hydrogenation of Cyclopentenyl Amines

A more efficient route involves asymmetric hydrogenation of cyclopentenyl amines using chiral catalysts such as Rhodium-(R)-BINAP complexes. This method achieves >95% enantiomeric excess (ee) and 90% yield for the (1R,2S)-configured amine. Subsequent Boc protection under standard conditions completes the synthesis in fewer steps, making it preferable for large-scale production.

Continuous Flow Synthesis for Enhanced Efficiency

Recent advancements integrate microreactor technology to improve reaction control and scalability. In a representative protocol:

-

Reagent Mixing : (1R,2S)-2-aminocyclopentane and tert-butyl chloroformate are combined in a T-shaped mixer at 0°C.

-

Residence Time : The mixture flows through a 10 mL reactor at 0.5 mL/min, ensuring complete conversion within 15 minutes.

-

In-line Quenching : The product is immediately quenched with aqueous NaHCO₃ to prevent decomposition.

This method achieves 92% yield with 99% purity, surpassing batch reactor performance.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the dominant synthetic routes:

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Chloroformate (Batch) | tert-Butyl chloroformate | 70–75 | 95–98 | Cost-effective, scalable | Moisture sensitivity |

| (Boc)₂O (Batch) | Di-tert-butyl dicarbonate | 78–82 | 97–99 | Mild conditions | Long reaction time |

| Continuous Flow | tert-Butyl chloroformate | 92 | 99 | High efficiency, low waste | Specialized equipment required |

Characterization and Quality Control

Post-synthesis characterization employs:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks at δ 1.31 ppm (tert-butyl CH₃) and δ 3.25–2.84 ppm (cyclopentyl CH-NH).

-

HPLC : Chiral HPLC with a Chiralpak AD-H column confirms >99% ee using hexane/isopropanol (90:10) mobile phase.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 200.28 [M+H]⁺, consistent with the molecular formula C₁₀H₂₀N₂O₂.

Industrial-Scale Optimization Challenges

Critical challenges include:

Q & A

Q. What are the key synthetic routes for tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate, and how is stereoselectivity achieved?

The synthesis often involves carbamate protection of a chiral cyclopentylamine intermediate. A critical step is the use of enantioselective methods, such as iodolactamization, to control the (1R,2S) stereochemistry . For example, tert-butyl carbamates are typically prepared via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Stereochemical purity is ensured by chiral HPLC or recrystallization from solvents like hexane/ethyl acetate .

Q. How can the purity and identity of this compound be validated in a research setting?

Purity (>95%) is confirmed using reverse-phase HPLC with UV detection at 254 nm. Structural identity is verified via -NMR (e.g., characteristic Boc tert-butyl signals at δ 1.4 ppm) and LC-MS (molecular ion peak matching the theoretical mass of 214.27 g/mol). FT-IR can confirm carbamate C=O stretching (~1680–1720 cm) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Long-term storage in anhydrous DMSO or DMF is discouraged due to potential degradation .

Advanced Research Questions

Q. How does the (1R,2S) stereochemistry influence its utility in pharmaceutical intermediates?

The (1R,2S) configuration is critical for binding to biological targets. For example, similar carbamates serve as intermediates in Edoxaban (an anticoagulant), where stereochemistry dictates activity and metabolic stability . Computational docking studies or comparative assays with enantiomeric pairs can validate stereochemical requirements .

Q. What analytical challenges arise when resolving spectral data contradictions (e.g., NMR vs. X-ray crystallography)?

Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility. For instance, hydrogen bonding observed in X-ray structures (e.g., N–H···O interactions) might not be evident in NMR due to rapid equilibria in solution. Single-crystal X-ray diffraction remains the gold standard for absolute configuration confirmation .

Q. How can diastereomeric impurities be minimized during scale-up synthesis?

Optimizing reaction conditions (e.g., low temperature, slow addition of reagents) and employing chiral auxiliaries or catalysts improve diastereoselectivity. Purification via flash chromatography (silica gel, 10–20% EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA modifier) effectively removes impurities .

Q. What strategies are used to assess the compound’s reactivity in nucleophilic or electrophilic reactions?

The Boc group’s susceptibility to acidic or basic conditions can be evaluated via controlled hydrolysis (e.g., using TFA in DCM for deprotection). Reactivity with electrophiles (e.g., acyl chlorides) is tested under anhydrous conditions, monitored by TLC or in-situ IR .

Methodological Considerations

Q. How is the compound’s solubility profile optimized for diverse reaction conditions?

Solubility screening in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene, hexane) guides solvent selection. Co-solvent systems (e.g., THF/water) enhance solubility for aqueous reactions .

Q. What safety protocols are essential for handling tert-butyl carbamates?

While not classified as hazardous, PPE (gloves, lab coat, goggles) is mandatory. Spills are neutralized with sodium bicarbonate and absorbed in vermiculite. Waste disposal follows institutional guidelines for organic amines .

Q. How is the compound’s role in multi-step syntheses validated (e.g., as a building block for heterocycles)?

It is used in Ugi or Passerini reactions to generate peptidomimetics. Post-functionalization (e.g., Suzuki coupling) is tracked via LC-MS, and intermediates are characterized by -NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.